Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

CAS No.: 4687-37-0

Cat. No.: VC3718966

Molecular Formula: C13H16O5

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4687-37-0 |

|---|---|

| Molecular Formula | C13H16O5 |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C13H16O5/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7H,4,8H2,1-3H3 |

| Standard InChI Key | BHSYONGONOKNAI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC |

Introduction

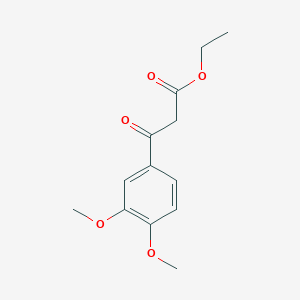

Chemical Identity and Structure

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is an organic compound belonging to the beta-ketoester class. It consists of a 3,4-dimethoxyphenyl group attached to an ethyl ester through a three-carbon chain with a ketone functionality at the middle carbon.

Basic Information

The compound is formally identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 4687-37-0 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate |

| InChI Key | BHSYONGONOKNAI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC |

| DSSTOX Substance ID | DTXSID20374336 |

The compound is also known by several synonyms, including Ethyl veratroylacetate, Ethyl 3,4-dimethoxybenzoylacetate, and Ethyl 3,4-dimethoxy-β-oxobenzenepropanoate .

Structural Features

The structure of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate contains several key functional groups:

-

A 3,4-dimethoxyphenyl (veratrole) group

-

A ketone (carbonyl) group

-

A methylene (CH₂) group

-

An ethyl ester group

These structural elements contribute to the compound's chemical reactivity and biological properties. The dimethoxy substituents on the aromatic ring enhance the electron density of the system, while the beta-ketoester moiety serves as a versatile handle for further chemical transformations .

Physical Properties

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate possesses distinctive physical properties that are relevant to its handling, storage, and application in synthetic procedures.

Fundamental Physical Properties

The compound exists as a solid at room temperature with the following physical parameters:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 37-41°C |

| Boiling Point | 150-160°C (at 0.01 Torr) |

| Density | 1.136±0.06 g/cm³ (Predicted) |

| Flash Point | >230°F |

| Storage Conditions | Keep in dark place, sealed in dry conditions at room temperature |

These physical properties highlight the compound's moderate thermal stability and its sensitivity to light and moisture, necessitating appropriate storage conditions to maintain its integrity .

Synthesis Methods

The preparation of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes, with esterification being the most common approach.

Esterification Route

The primary method for synthesizing this compound involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid with ethanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.

The reaction can be represented as:

3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid + Ethanol → Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate + Water

This esterification process typically requires elevated temperatures and the removal of water (often through azeotropic distillation) to shift the equilibrium toward product formation.

Alternative Synthesis Routes

Another reported synthetic approach involves the condensation of 3,4-dimethoxyacetophenone with diethyl oxalate using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at reflux temperatures (60-80°C). This is followed by an acidic work-up to isolate the β-ketoester intermediate.

The purification of the compound is commonly achieved through column chromatography using silica gel with a hexane/ethyl acetate gradient, which can yield the product with greater than 90% purity.

Critical Parameters in Synthesis

Several factors significantly influence the yield and purity of the synthesized compound:

| Parameter | Options | Effects |

|---|---|---|

| Catalyst | NaH or K₂CO₃ (base) vs. H₂SO₄ (acid) | Base catalysis minimizes side reactions but requires anhydrous conditions |

| Solvent | THF or DMF | These solvents enhance the solubility of aromatic intermediates |

| Temperature | Reflux (80°C) | Accelerates reaction kinetics but risks decomposition above 100°C |

These parameters must be carefully controlled to optimize the synthetic process and maximize yield while minimizing unwanted side reactions.

Chemical Reactivity

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate exhibits diverse reactivity patterns owing to its multiple functional groups.

Types of Reactions

The compound participates in various chemical transformations, leveraging its functional diversity:

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents employed in these transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

Reduction of the keto group can convert it to an alcohol group, yielding ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate. This transformation is typically accomplished using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions

The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. These transformations often employ nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Reactive Sites

The compound contains several reactive sites that contribute to its chemical versatility:

-

The carbonyl group (electrophilic center)

-

The acidic α-hydrogen adjacent to both carbonyl groups

-

The ester functionality (susceptible to hydrolysis and transesterification)

-

The methoxy groups on the aromatic ring (potential sites for demethylation)

These reactive centers allow the compound to serve as a building block in various synthetic pathways for more complex molecules.

Applications in Chemical Synthesis

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate serves as a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients.

Synthesis of Heterocyclic Compounds

The compound plays a crucial role as an intermediate in the synthesis of several heterocyclic compounds:

Coumarin and Benzofuran Derivatives

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate has been employed in the synthesis of coumarin derivatives through acid-mediated reactions. It can react with phenolic compounds under acidic conditions to yield coumarin derivatives that possess potential pharmacological properties.

Morpholine Derivatives

Research has demonstrated the utility of this compound in synthesizing polysubstituted morpholines, which are important scaffolds in medicinal chemistry. The compound serves as a key building block in these synthetic routes, contributing to the development of complex molecules with potential therapeutic applications.

Role in Biochemical Research

In biochemical research, the compound has found application as a substrate for enzyme assays:

Peroxidase Activity Detection

The compound is utilized in colorimetric assays to detect peroxidase activity. It reacts with peroxidase enzymes to produce measurable color changes, making it valuable in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.

Biological Activities

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate exhibits various biological activities that have sparked interest in pharmaceutical research.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains in in vitro studies. Its effectiveness extends to both Gram-positive and Gram-negative bacteria, with the mechanism of action involving disruption of bacterial cell walls and inhibition of essential metabolic pathways.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Low to moderate activity |

Anti-inflammatory Effects

Studies have investigated the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant for conditions like arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound demonstrates significant antioxidant activity, attributed to its ability to scavenge free radicals and chelate metal ions. This property is crucial for mitigating oxidative stress in cells, which is linked to various chronic diseases.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | 10 | Anticancer |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 15 | Anticancer |

| Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate | >20 | Lower anticancer activity |

This comparative data suggests that the presence and position of methoxy groups on the phenyl ring significantly influence the anticancer activity of these compounds.

Mechanisms of Action

The biological activities of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate can be attributed to several molecular mechanisms.

Proposed Mechanisms

The compound exerts its biological effects through various mechanisms:

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways, contributing to its antimicrobial and potential anticancer activities.

Receptor Modulation

It could interact with specific receptors, altering their signaling pathways and leading to various biological responses.

Apoptosis Induction

Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the G2/M phase. This mechanism is crucial for its potential anticancer properties.

Structure-Activity Relationships

The biological activity of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is closely linked to its structural features. The dimethoxy substituents on the phenyl ring enhance its lipophilicity and ability to interact with biological membranes. Meanwhile, the β-ketoester moiety provides a reactive center for interactions with various biological targets, including enzymes and receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume